8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate
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Overview
Description
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate, also known as H Acid, is a chemical compound with the molecular formula C10H10NNaO7S2 and a molecular weight of 343.3 g/mol . It is a grayish-brown solid that is slightly soluble in water, DMSO, and methanol . This compound is primarily used as an intermediate in the production of dyes and pigments .
Preparation Methods
The synthesis of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate involves several steps starting from naphthalene . The process includes:
Sulfonation: Naphthalene is sulfonated to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is nitrated to form 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Neutralization: The nitrated product is neutralized with ammonia.
Reduction: The nitro compound is reduced using sulfuric acid and sodium chloride to yield T Acid.
Conversion to Sodium Salt: T Acid is converted to its sodium salt, followed by alkaline fusion and acidification to obtain H Acid Monosodium Salt.
Chemical Reactions Analysis
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated naphthoquinones.
Reduction: The compound can be reduced to form amino-naphthol derivatives.
Substitution: It undergoes substitution reactions, particularly in the presence of diazonium salts, to form azo dyes.
Common reagents used in these reactions include sulfuric acid, sodium chloride, ammonia, and various oxidizing and reducing agents . The major products formed from these reactions are typically intermediates for dye synthesis .
Scientific Research Applications
8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate is widely used in scientific research and industrial applications:
Mechanism of Action
The mechanism of action of 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate involves its ability to undergo electrophilic substitution reactions. The amino and hydroxyl groups on the naphthalene ring facilitate these reactions, allowing the compound to form stable azo bonds with diazonium salts . This property is crucial for its role in dye synthesis, where it acts as a coupling component .
Comparison with Similar Compounds
Similar compounds to 8-Amino-1-Naphthol-3,6-Disulfonic Acid Monosodium Salt Monohydrate include:
1-Amino-8-Naphthol-3,6-Disulfonic Acid: Another sulfonated naphthol used in dye synthesis.
4-Amino-5-Hydroxynaphthalene-2,7-Disulfonic Acid: A related compound with similar applications in dye production.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
312693-54-2 |
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Molecular Formula |
C10H8NNaO7S2 |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
sodium;8-amino-3,6-disulfonaphthalen-1-olate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
QPILZZVXGUNELN-UHFFFAOYSA-M |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+] |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)[O-])S(=O)(=O)O.[Na+] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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